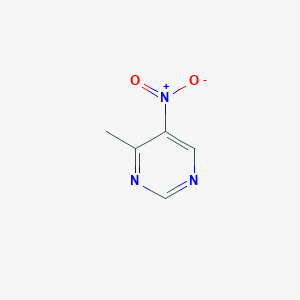

4-Methyl-5-nitropyrimidine

Description

4-Methyl-5-nitropyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA The presence of a methyl group at the 4-position and a nitro group at the 5-position distinguishes this compound from other pyrimidine derivatives

Properties

IUPAC Name |

4-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c1-4-5(8(9)10)2-6-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNFCNXZXZMCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543408 | |

| Record name | 4-Methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99593-51-8 | |

| Record name | 4-Methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitropyrimidine typically involves nitration of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitropyrimidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

Reduction: 4-Methyl-5-aminopyrimidine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-5-nitropyrimidine is explored for its potential as an anticancer agent. Several studies have highlighted its ability to inhibit cancer cell growth selectively.

- Case Study: Anticancer Activity

| Compound | Target Cell Line | Growth Inhibition (%) |

|---|---|---|

| Compound A | MCF-7 | 60.77 |

| Compound B | UO31 | 71.42 |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new pharmaceuticals.

- Applications in Synthesis

- It is utilized to create derivatives that can act as enzyme inhibitors or other therapeutic agents.

Agricultural Science

This compound is being investigated for its potential use in agrochemicals, including herbicides and pesticides. Its reactivity may enable the development of compounds that can target specific biological pathways in pests.

The nitro group in this compound can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. This mechanism is particularly relevant in its application as an antimicrobial agent.

- Antimicrobial Activity

Research Findings

Recent research has focused on elucidating the mechanisms of action and optimizing the chemical structure of derivatives to enhance their biological activity:

| Study | Findings | Target Organism/Cell Line | Activity |

|---|---|---|---|

| Study 1 | Significant antibacterial activity | Staphylococcus aureus, Neisseria gonorrhoeae | Comparable to Spectinomycin |

| Study 2 | Selective cytotoxicity against cancer cells | MCF-7 (breast), UO31 (renal) | Growth inhibition >60% |

| Study 3 | Mechanistic insights into enzyme inhibition | Various enzymes | Potential for drug development |

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitropyrimidine largely depends on its chemical reactivity. For instance, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

4-Methyl-5-aminopyrimidine: A reduction product of 4-Methyl-5-nitropyrimidine.

4,6-Dihydroxy-2-methylpyrimidine: Another pyrimidine derivative with different functional groups.

Uniqueness: this compound is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical properties and reactivity

Biological Activity

4-Methyl-5-nitropyrimidine is a compound of significant interest in various biological and chemical research contexts. This article explores its biological activity, including its mechanisms of action, applications in medicine, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a nitro group at the 5-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The nitro group can participate in redox reactions, which may affect enzyme activity and protein functions. This interaction is crucial for its potential as an enzyme inhibitor.

- Nucleic Acid Interaction : The compound may also interact with nucleic acids, influencing gene expression and cellular processes, which is vital for its role in cancer research .

- Antiproliferative Effects : Studies have shown that derivatives of this compound exhibit anti-proliferative activity against various tumor cell lines, indicating its potential use in cancer therapy .

Anticancer Properties

Research indicates that this compound derivatives possess significant anticancer properties. For instance, a related compound demonstrated considerable anti-proliferative activity against three tumor cell lines (DLD-1, T24, SH-SY-5Y) with IC50 values ranging from 4.4 μM to 13.1 μM .

| Cell Line | IC50 Value (μM) |

|---|---|

| DLD-1 | 4.4 |

| T24 | 13.1 |

| SH-SY-5Y | 11.4 |

These findings suggest that modifications to the pyrimidine structure can enhance its efficacy as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of protein arginine methyltransferases (PRMTs), which play a role in cancer progression. Structure-activity relationship studies have led to the identification of potent PRMT1 inhibitors derived from nitropyrimidine structures .

Case Studies

- Inhibition of PRMTs : A study focused on optimizing derivatives of this compound for PRMT1 inhibition reported promising results, with some compounds exhibiting IC50 values as low as 2.0 μM against PRMT1 .

- Cytotoxicity Evaluation : Another investigation into pyrido[3,4-d]pyrimidine derivatives demonstrated selective inhibitory effects against certain cancer cell lines, reinforcing the potential of nitropyrimidine compounds in targeted cancer therapies .

Comparative Analysis

When compared to similar compounds such as 5-nitropyrimidine-2,4-diamine and 4,6-diamino-5-nitropyrimidine, the presence of the methyl group at the 4-position in this compound alters its reactivity and biological interactions significantly. This structural modification may enhance its selectivity and potency against specific biological targets.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Methyl at 4-position; Nitro at 5-position | Anticancer properties; Enzyme inhibition |

| 5-Nitropyrimidine-2,4-diamine | Lacks methyl group | Reduced reactivity |

| 4,6-Diamino-5-nitropyrimidine | Different substitution pattern | Varies in enzyme interaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.